molecular formula C8H12BrN3O2 B6606730 tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate CAS No. 2839143-83-6

tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B6606730
CAS No.: 2839143-83-6
M. Wt: 262.10 g/mol
InChI Key: BQWKLHWCWOHZOW-UHFFFAOYSA-N
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Description

Tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is a high-value chemical intermediate designed for research and development, particularly in medicinal chemistry and agrochemical sciences. Its structure incorporates two critical functional features: a bromo-substituted 1,2,3-triazole ring and a tert-butyl ester group. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its metabolic stability, ability to form hydrogen bonds, and participation in dipole-dipole interactions with biological targets . The bromine atom at the 4-position of the triazole ring serves as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Palladium-catalyzed C–H arylation, enabling the synthesis of more complex, fully-substituted triazole derivatives . This makes the compound an essential building block for creating libraries of novel molecules for biological screening. The tert-butyl ester moiety enhances the compound's solubility and serves as a protected carboxylic acid, which can be readily deprotected under acidic conditions to generate the free acid for subsequent conjugation or amide bond formation. In research, this compound is primarily used as a precursor in the synthesis of potential therapeutic agents. 1,2,3-triazole derivatives have been extensively explored as potent inhibitors of various enzymes and receptors . For instance, structurally similar triazole-carboxamide compounds have been optimized as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), with applications in mitigating adverse drug-drug interactions . Furthermore, 1,2,3-triazole-containing hybrids are being investigated for their anticholinesterase activity in neurodegenerative disease research, and their application in developing novel antifungal agents for agricultural use . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

tert-butyl 2-(4-bromotriazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)5-12-4-6(9)10-11-12/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWKLHWCWOHZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: tert-Butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups .

Scientific Research Applications

Chemistry: tert-Butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is used as a building block in organic synthesis. Its ability to undergo click chemistry makes it valuable for constructing complex molecules with high precision .

Biology and Medicine: In medicinal chemistry, triazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used to develop new pharmaceuticals with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is primarily related to its ability to form stable triazole rings through click chemistry. The triazole ring can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the functional groups attached to the triazole ring and the overall structure of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the triazole ring with the stability of the tert-butyl ester group. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial manufacturing .

Biological Activity

tert-butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of tert-butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of tert-butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate typically involves the following steps:

  • Formation of the Triazole Ring : This is achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
  • Bromination : The introduction of the bromine atom can be performed using brominating agents such as N-bromosuccinimide (NBS).
  • Esterification : The final step involves esterification with tert-butyl bromoacetate in a basic environment.

Anticancer Properties

Research indicates that triazole derivatives can exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Table 1: Biological Activity of Related Triazole Compounds

Compound NameIC50 (nM)TargetMechanism of Action
4-Acetyltriazole52MCF-7 Breast Cancer CellsInduces apoptosis via tubulin inhibition
4-Bromo-triazoleTBDTBDTBD

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Compounds within this class can inhibit the growth of various pathogenic fungi and bacteria by disrupting their cellular processes. The mechanism often involves interference with sterol biosynthesis in fungal cells .

The biological activity of tert-butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is attributed to its ability to bind with high affinity to specific biological targets:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites in enzymes, inhibiting their function.
  • Receptor Interaction : It may interact with various receptors involved in cell signaling pathways, modulating cellular responses.

Case Studies

A notable case study involved the evaluation of triazole derivatives against breast cancer cell lines. The study demonstrated that compounds containing triazole rings showed a marked reduction in cell viability at low concentrations (IC50 values ranging from 52 nM to 74 nM), indicating their potential as effective anticancer agents .

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate using click chemistry?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A standard protocol involves reacting a bromo-substituted azide with tert-butyl propiolate in a solvent system like PEG-400/H₂O (1:1) with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) at room temperature for 1–8 hours . The reaction is monitored by TLC, and the product is isolated via extraction or filtration, followed by recrystallization or column chromatography. Yields exceeding 90% are achievable under optimized conditions.

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer (e.g., Bruker D8 VENTURE). The SHELX suite (SHELXT for solution, SHELXL for refinement) is used to solve and refine the structure. Key parameters like bond angles, dihedral angles, and halogen (Br) positioning are validated against computational models . Discrepancies in R-factors (<5%) indicate high data reliability.

Advanced Research Questions

Q. How does the bromo substituent influence the electronic and steric properties of the triazole ring in reactivity studies?

The electron-withdrawing bromo group at the 4-position of the triazole ring enhances electrophilicity, facilitating nucleophilic substitution reactions. DFT calculations (e.g., B3LYP/6-31G*) reveal reduced electron density at the triazole N3 atom, making it susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura). Steric effects are minimal due to the linear geometry of the substituent, enabling modular functionalization .

Q. What computational methods are used to predict the reactivity and binding affinity of this compound in biological systems?

Density Functional Theory (DFT) and molecular docking (AutoDock Vina) are employed. DFT calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer tendencies, while docking simulations assess interactions with biological targets (e.g., enzymes). Solvent effects are modeled using the Polarizable Continuum Model (PCM). Studies on analogous triazoles show strong correlations between computed descriptors (e.g., Fukui indices) and experimental inhibition efficiencies .

Q. How can discrepancies in NMR or mass spectrometry data during characterization be resolved?

Conflicting data may arise from impurities or tautomerism. High-resolution mass spectrometry (HRMS, ±2 ppm accuracy) confirms the molecular formula. For NMR, 2D techniques (COSY, HSQC) resolve overlapping signals. Dynamic NMR experiments at variable temperatures can detect tautomeric equilibria. Cross-validation with X-ray crystallography or IR spectroscopy (e.g., carbonyl stretches at ~1740 cm⁻¹ for the ester group) provides additional certainty .

Q. What strategies optimize regioselectivity in post-synthetic modifications of the triazole ring?

Regioselective functionalization is achieved through:

  • Protection/deprotection : Temporarily blocking the ester group with tert-butyldimethylsilyl (TBS) to direct reactions to the triazole.
  • Metal catalysis : Pd-catalyzed C–H activation at the 5-position of the triazole.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the bromo site .

Q. How is this compound utilized in corrosion inhibition studies for metals?

Electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) evaluate inhibition efficiency. The compound adsorbs onto metal surfaces via the triazole N-atoms and ester oxygen, forming a protective layer. Synergistic effects with iodide ions enhance performance. DFT-based surface adsorption models (e.g., Monte Carlo simulations) predict binding energies (~−200 kJ/mol) .

Methodological Tables

Q. Table 1: Comparative Yields of tert-Butyl 2-(4-Bromo-1H-1,2,3-triazol-1-yl)acetate Under Different Conditions

Solvent SystemCatalystTime (h)Yield (%)Reference
PEG-400/H₂O (1:1)CuSO₄ + Ascorbate692
t-BuOH/H₂O (1:1)CuI885
DMFCu Nanoparticles488

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 1.45 (s, 9H, t-Bu), 4.75 (s, 2H, CH₂), 8.10 (s, 1H, triazole)
HRMS (ESI+)[M+Na]⁺ calcd. 345.0123, found 345.0128
IR (ATR)1742 cm⁻¹ (ester C=O), 1540 cm⁻¹ (triazole C=N)

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